molecular formula C17H19N5O2S B11252520 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide

2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B11252520
M. Wt: 357.4 g/mol
InChI Key: UMPHRUWUUIUTBT-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl and acetamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-METHYLPHENYL)-2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE shares structural similarities with other triazolopyrimidine derivatives, such as:
    • N-(4-METHYLPHENYL)-2-({7-OXO-5-ETHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE
    • N-(4-METHYLPHENYL)-2-({7-OXO-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE

Uniqueness

The uniqueness of N-(4-METHYLPHENYL)-2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE lies in its specific substitution pattern, which may confer distinct biological and chemical properties. The propyl group at the 5-position of the triazolopyrimidine core and the sulfanyl group are key features that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N5O2S/c1-3-4-13-9-14(23)19-16-20-21-17(22(13)16)25-10-15(24)18-12-7-5-11(2)6-8-12/h5-9H,3-4,10H2,1-2H3,(H,18,24)(H,19,20,23)

InChI Key

UMPHRUWUUIUTBT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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